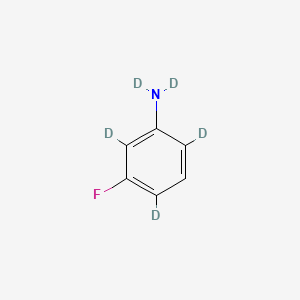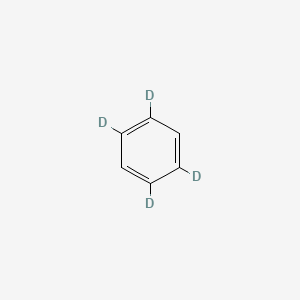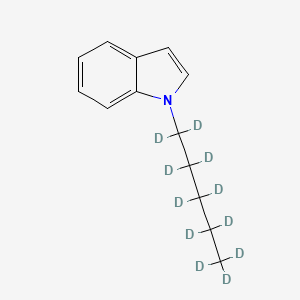![molecular formula C5H4ClN5S B13440075 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine CAS No. 1620842-89-8](/img/structure/B13440075.png)
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine is a heterocyclic compound with the molecular formula C5H4ClN5S and a molecular weight of 201.64 g/mol. This compound is known for its role as an intermediate in the synthesis of heteroaryl and heterocyclic compounds, particularly those that function as inhibitors of phosphoinositide 3-kinases (PI3K), which are used in the treatment of inflammatory and autoimmune disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine . The substituted 3(5)-amino-1,2,4-triazoles are prepared from corresponding hydrazides and S-methylisothiourea via ring closure of the intermediate acylaminoguanidines .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the N-3 nitrogen atom of the heterocyclic system using reagents such as allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Alkylation: Reagents like allyl bromide, bromoethane, and (2-acetoxyethoxy)methyl bromide are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Alkylation Products: Alkylated derivatives at the N-3 position.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heteroaryl and heterocyclic compounds.
Biology: The compound is used in the development of inhibitors for PI3K, which play a role in cellular functions such as growth, proliferation, and survival.
Medicine: PI3K inhibitors derived from this compound are used in the treatment of inflammatory and autoimmune disorders.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The primary mechanism of action of 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its role as an intermediate in the synthesis of PI3K inhibitors. PI3K inhibitors function by blocking the PI3K pathway, which is involved in cell growth, proliferation, and survival. By inhibiting this pathway, these compounds can reduce inflammation and modulate immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar triazolo-triazine backbone but with different functional groups.
5,7-Diamino[1,2,4]triazolo[1,5-a][1,3,5]triazine: Another derivative with amino groups at positions 5 and 7.
Uniqueness
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of PI3K inhibitors highlights its importance in medicinal chemistry.
Propriétés
Numéro CAS |
1620842-89-8 |
|---|---|
Formule moléculaire |
C5H4ClN5S |
Poids moléculaire |
201.64 g/mol |
Nom IUPAC |
7-chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C5H4ClN5S/c1-12-5-9-3(6)11-4(10-5)7-2-8-11/h2H,1H3 |
Clé InChI |
CGLFNOLZRXFWBJ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=NC=NN2C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



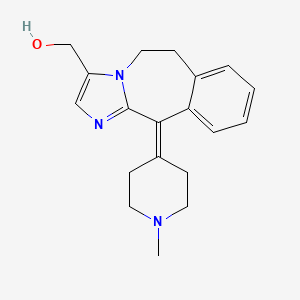
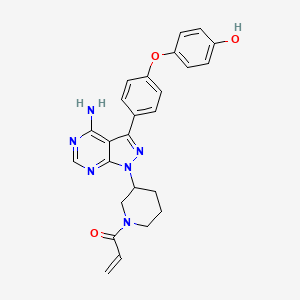
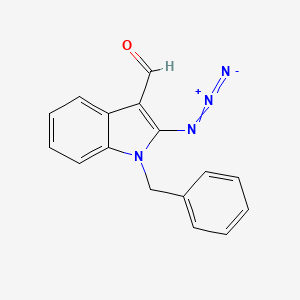
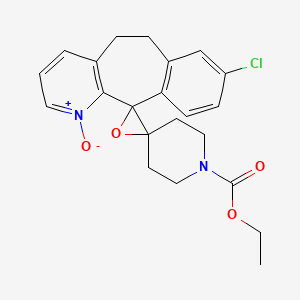
![(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)
![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)



